molecular formula C28H26O8 B14274591 Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol CAS No. 133387-21-0

Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol

Katalognummer: B14274591
CAS-Nummer: 133387-21-0
Molekulargewicht: 490.5 g/mol
InChI-Schlüssel: SBVUUNBPTMUTSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol is a complex organic compound characterized by multiple phenoxy and phenol groups. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-hydroxyphenoxyacetic acid with phenol derivatives under controlled conditions. The reaction is usually carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using advanced equipment to ensure high yield and purity. The process often includes purification steps such as crystallization and chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenol derivatives. These products have distinct chemical and physical properties that make them useful in different applications .

Wissenschaftliche Forschungsanwendungen

Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular processes. For example, it has been shown to inhibit the proliferation of vascular smooth muscle cells by mimicking synthetic heparin . Additionally, it can induce apoptosis in certain cancer cell lines by activating specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

What sets acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol apart from these similar compounds is its unique structure, which allows for specific interactions with biological targets and its potential therapeutic applications. Its multiple phenoxy and phenol groups provide a versatile platform for chemical modifications, making it a valuable compound in both research and industry .

Eigenschaften

CAS-Nummer

133387-21-0

Molekularformel

C28H26O8

Molekulargewicht

490.5 g/mol

IUPAC-Name

acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol

InChI

InChI=1S/C24H18O4.2C2H4O2/c25-19-5-13-23(14-6-19)27-21-9-1-17(2-10-21)18-3-11-22(12-4-18)28-24-15-7-20(26)8-16-24;2*1-2(3)4/h1-16,25-26H;2*1H3,(H,3,4)

InChI-Schlüssel

SBVUUNBPTMUTSL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.CC(=O)O.C1=CC(=CC=C1C2=CC=C(C=C2)OC3=CC=C(C=C3)O)OC4=CC=C(C=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.